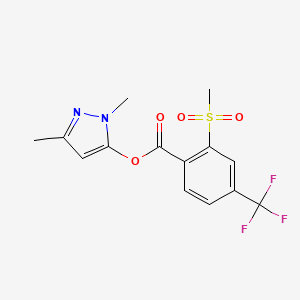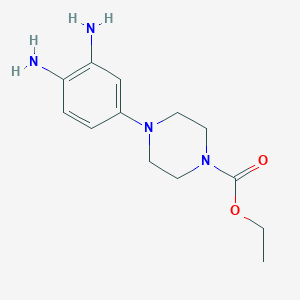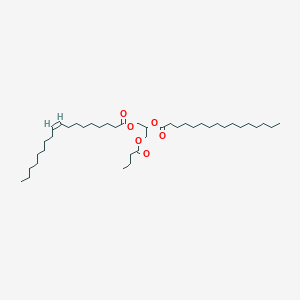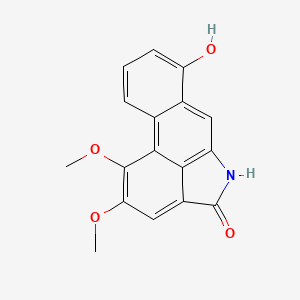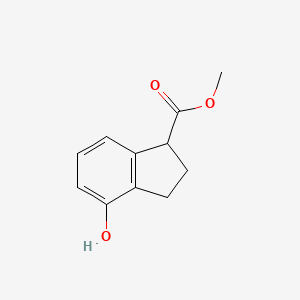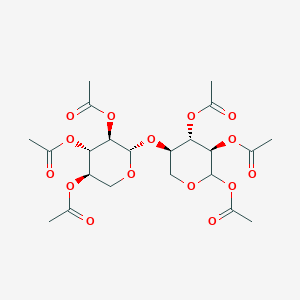
4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate; (3R,4S,5R)-5-(((2S,3R,4S,5R)-3,4,5-Triacetoxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl Triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate; (3R,4S,5R)-5-(((2S,3R,4S,5R)-3,4,5-Triacetoxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl Triacetate is a complex carbohydrate derivative. This compound is characterized by its multiple acetyl groups and xylopyranosyl units, which are common in the synthesis of oligosaccharides and polysaccharides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the acetylation of xylopyranose units. The process may include:
Protection of Hydroxyl Groups: Using protecting groups to prevent unwanted reactions.
Glycosylation: Formation of glycosidic bonds between xylopyranose units.
Acetylation: Introduction of acetyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production may involve large-scale acetylation and glycosylation processes, utilizing automated reactors and stringent quality control measures to ensure purity and consistency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert acetyl groups to hydroxyl groups.
Substitution: Acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives.
科学研究应用
Chemistry
Synthesis of Complex Carbohydrates: Used as intermediates in the synthesis of oligosaccharides and polysaccharides.
Study of Glycosidic Bonds: Helps in understanding the formation and cleavage of glycosidic bonds.
Biology
Cell Surface Interactions: Studied for its role in cell surface interactions and signaling.
Enzyme Substrates: Used as substrates for glycosidases and glycosyltransferases.
Medicine
Drug Delivery: Potential use in targeted drug delivery systems.
Vaccine Development: Studied for its role in the development of carbohydrate-based vaccines.
Industry
Food Industry: Used as a sweetener or stabilizer.
Cosmetics: Incorporated in formulations for its moisturizing properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The acetyl groups and glycosidic bonds play a crucial role in these interactions, influencing the compound’s stability, solubility, and reactivity.
相似化合物的比较
Similar Compounds
- 4-O-(2,3,4-Tri-O-acetyl-beta-D-glucopyranosyl)-D-glucopyranose Triacetate
- 4-O-(2,3,4-Tri-O-acetyl-beta-D-galactopyranosyl)-D-galactopyranose Triacetate
Uniqueness
The unique combination of xylopyranosyl units and multiple acetyl groups distinguishes this compound from other carbohydrate derivatives. Its specific structure allows for unique interactions and applications in various fields.
属性
分子式 |
C22H30O15 |
|---|---|
分子量 |
534.5 g/mol |
IUPAC 名称 |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C22H30O15/c1-9(23)31-15-7-30-22(20(35-13(5)27)17(15)32-10(2)24)37-16-8-29-21(36-14(6)28)19(34-12(4)26)18(16)33-11(3)25/h15-22H,7-8H2,1-6H3/t15-,16-,17+,18+,19-,20-,21?,22+/m1/s1 |
InChI 键 |
USXJUXMLGWBRHW-AAYBUQPESA-N |
手性 SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2COC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)

![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
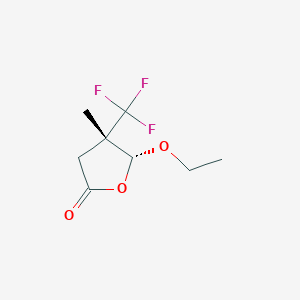
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
